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Compound of Interest

Compound Name: 4-Chloro-4'-ethynyl-1,1'-biphenyl

CAS No.: 57399-11-8

Cat. No.: B2987421

Get Quote

Synonyms: 4'-Chloro-4-ethynylbiphenyl; 4-(4-Chlorophenyl)phenylacetylene CAS Registry

Number: (Not widely listed; analogue 4'-chloro-4-iodobiphenyl is 12099-07-3)

Part 1: Executive Summary & Molecular Architecture
The "Rigid Rod" Paradigm
1-chloro-4-(4-ethynylphenyl)benzene is a specialized asymmetric building block belonging to

the halogenated tolane/biphenyl class. Unlike its single-ring cousin (1-chloro-4-

ethynylbenzene), this molecule features a biphenyl core that imparts significant structural

rigidity, making it a critical "strut" in the engineering of Metal-Organic Frameworks (MOFs),

Covalent Organic Frameworks (COFs), and liquid crystalline materials.

Critical Disambiguation:

Target Molecule: Cl-C₆H₄-C₆H₄-C≡H (Biphenyl core).

Common Confusion: Cl-C₆H₄-C≡H (1-chloro-4-ethynylbenzene, single ring).
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Note: The biphenyl core doubles the conjugation length, significantly altering optical

properties and increasing the melting point compared to the single-ring analogue.

Physicochemical Profile
The molecule is characterized by an asymmetric "Push-Pull" electronic potential, albeit weak.

The chlorine atom acts as an electron-withdrawing group (EWG) via induction but electron-

donating via resonance, while the ethynyl group serves as a reactive handle for "Click"

chemistry or metallation.

Property Value / Characteristic Relevance

Molecular Formula C₁₄H₉Cl Core stoichiometry.

Molecular Weight ~212.67 g/mol Precursor calculation.

Physical State Crystalline Solid
Likely white to pale yellow

needles.

Est. Melting Point 110°C – 140°C
Inferred from 4,4'-disubstituted

biphenyl trends.[1]

Solubility CHCl₃, THF, Toluene
Poor solubility in

alcohols/water.

Electronic Character -Conjugated System
UV-active; potential

fluorescence.

Reactivity Handles Terminal Alkyne (C≡C-H)
Sonogashira, CuAAC (Click),

Homocoupling.

Reactivity Handles Aryl Chloride (Ar-Cl)
Suzuki/Buchwald (requires

activated Pd).

Part 2: Synthetic Pathways & Causality
High-purity synthesis is non-negotiable for electronic or MOF applications to prevent defect

propagation. The synthesis strategy prioritizes chemoselectivity—specifically, installing the

alkyne without disturbing the aryl chloride.
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The Convergent Route (Recommended)
The most robust pathway utilizes a Suzuki-Miyaura coupling to establish the biphenyl core,

followed by a Sonogashira coupling (or Corey-Fuchs homologation) to install the alkyne.

Pathway Logic:
Biphenyl Construction: Use 1-bromo-4-chlorobenzene and 4-formylphenylboronic acid.

Why? Bromide is more reactive than chloride in Pd-catalyzed cycles, allowing the Cl-atom to

survive the first coupling intact.

Functional Group Interconversion: Convert the aldehyde to an alkyne using the Seyferth-

Gilbert Homologation (Best-manners reagent). Why? This avoids the use of unstable

ethynyl-boronic acids and provides high yields under mild conditions.

Reaction Logic

1-Bromo-4-chlorobenzene

Intermediate:
4'-Chloro-4-biphenylcarboxaldehyde

Suzuki Coupling
Pd(PPh3)4, Na2CO3

4-Formylphenylboronic acid

Product:
1-chloro-4-(4-ethynylphenyl)benzene

Seyferth-Gilbert
Homologation

Bestmann-Ohira Reagent
(K2CO3, MeOH)

Preserve Ar-Cl bond

Click to download full resolution via product page

Figure 1: Chemoselective synthesis pathway ensuring the survival of the aryl-chloride moiety

while building the biphenyl alkyne.
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Synthesis of Intermediate: 4'-Chloro-4-
biphenylcarboxaldehyde

Reagents: 1-bromo-4-chlorobenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq),

Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol (4:1).

Procedure:

Degas solvents with Argon for 30 mins (Critical: Oxygen poisons Pd(0)).

Combine aryl halide, boronic acid, and catalyst in a Schlenk flask.

Add base and heat to reflux (90°C) for 12-16 hours.

Workup: Extract with EtOAc, wash with brine. The Ar-Cl bond remains stable because Ar-

Br undergoes oxidative addition significantly faster.

Alkyne Installation (Seyferth-Gilbert)
Reagents: Aldehyde intermediate (1.0 eq), Bestmann-Ohira reagent (1.2 eq), K₂CO₃ (2.0

eq), Methanol.

Procedure:

Dissolve aldehyde in dry MeOH under N₂.

Add K₂CO₃; the mixture may turn slightly yellow.

Dropwise addition of Bestmann-Ohira reagent at 0°C.

Stir at Room Temperature (RT) for 4-8 hours.

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Validation: ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and

appearance of the acetylenic proton (~3.1 ppm, singlet).

Part 4: Applications in Advanced Materials

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2987421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metal-Organic Frameworks (MOFs)
This molecule acts as a "ditopic" linker if the chloride is viewed as a non-coordinating polarity

modulator, or a precursor to a "tritopic" linker if the chloride is later converted to a carboxylate.

Mechanism: The alkyne group allows for Post-Synthetic Modification (PSM) of the MOF pore

walls via Click chemistry (e.g., attaching azides to functionalize the pore without collapsing

the framework).

Topologies: Compatible with UiO-66 or MOF-5 type architectures where linear struts are

required.

Liquid Crystals (Mesogens)
The biphenyl core is a classic "mesogen" (liquid crystal former).

Role of Chlorine: The terminal chlorine provides a longitudinal dipole moment, enhancing the

dielectric anisotropy (

). This is crucial for reducing the threshold voltage in LCD applications.

Role of Alkyne: Extends conjugation and rigidity, promoting nematic phase stability.

1-chloro-4-(4-ethynylphenyl)benzene

MOF Engineering Liquid Crystals Click Chemistry

Pore Surface
Functionalization

Via Alkyne PSM

Nematic Phase
Stabilization

Rigid Rod Effect

1,2,3-Triazole
Linkage

CuAAC Reaction
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Figure 2: Functional utility map showing the molecule's role in materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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